Mexacarbate
Overview
Description
Mechanism of Action
Target of Action
Mexacarbate primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, and it suppresses the action of acetylcholine esterase .
Biochemical Pathways
The biochemical reactions involved in the decomposition of this compound are much the same in all biological systems studied . A variety of different reactions are postulated to take place based on the identity of this compound metabolites which have been characterized: oxidative N-demethylation, deamination, hydrolysis, and conjugation .
Pharmacokinetics
It’s known that this compound is a solid compound that can be dissolved in a liquid carrier . It is toxic by inhalation, skin absorption, and/or ingestion .
Result of Action
The result of this compound’s action is the suppression of the neurotransmitter acetylcholine, leading to the disruption of nerve function . This makes it effective as a pesticide, as it interferes with the normal functioning of pests’ nervous systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, different water characteristics (temperature, hardness, and pH) and aging (deactivation) can affect its toxicity . Moreover, when heated to high temperatures, this compound may emit toxic oxides of nitrogen .
Biochemical Analysis
Biochemical Properties
Mexacarbate is a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes. This inhibition is reversible .
Cellular Effects
This compound’s primary cellular effect is the inhibition of cholinesterase, an essential enzyme in nerve function . This inhibition disrupts normal cellular processes, leading to the death of pests targeted by the pesticide .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of cholinesterase . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .
Metabolic Pathways
This compound undergoes several biochemical reactions in biological systems, including oxidative N-demethylation, deamination, hydrolysis, and conjugation . These reactions lead to the formation of various metabolites .
Subcellular Localization
Given its mechanism of action as a cholinesterase inhibitor, it’s likely that it interacts with enzymes in the cytoplasm where cholinesterase is typically found .
Preparation Methods
Mexacarbate can be synthesized through the reaction of 4-(dimethylamino)-3,5-dimethylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods involve the use of high-purity reagents and precise reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Mexacarbate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Hydrolysis: Hydrolysis of this compound leads to the formation of 4-(dimethylamino)-3,5-dimethylphenol and methylamine.
Scientific Research Applications
Mexacarbate has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Mexacarbate belongs to the carbamate class of pesticides, which includes other compounds such as carbaryl, aldicarb, and methomyl . Compared to these compounds, this compound is unique due to its biodegradability and specific chemical structure . While carbaryl and aldicarb are also acetylcholinesterase inhibitors, this compound’s distinct molecular structure allows for different metabolic pathways and degradation products .
Similar Compounds
- Carbaryl
- Aldicarb
- Methomyl
- Propoxur
This compound’s unique properties and applications make it a valuable compound in both scientific research and practical applications.
Properties
IUPAC Name |
[4-(dimethylamino)-3,5-dimethylphenyl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-6-10(16-12(15)13-3)7-9(2)11(8)14(4)5/h6-7H,1-5H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEVBPNZHBAYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Record name | MEXACARBATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3978 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020893 | |
Record name | Mexacarbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mexacarbate is an odorless white crystalline solid dissolved in a liquid carrier. It is toxic by inhalation, skin absorption, and/or ingestion. When heated to high temperatures it may emit toxic oxides of nitrogen. It will burn but it is difficult to ignite. It is used as a pesticide., White, odorless solid; [HSDB] Almost white crystalline solid; [MSDSonline] | |
Record name | MEXACARBATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3978 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mexacarbate | |
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Solubility |
0.01% IN WATER AT 25 °C, (SOL IN WT/WT PERCENT): FREELY SOL IN ACETONE 162.3%; ACETONITRILE 142%; METHYLENE CHLORIDE 120.6%; ETHANOL 116.0%; BENZENE 102.0%; SPARINGLY SOL IN PETROLEUM SOLVENTS 1.05%; | |
Record name | MEXACARBATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Less than 0.1 at 293.2F (EPA, 1998), 0.00027 [mmHg], LESS THAN 0.1 MM HG AT 139 °C | |
Record name | MEXACARBATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3978 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mexacarbate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | MEXACARBATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |
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Mechanism of Action |
... IT IS REPORTED ... THAT 4-METHYLAMINO-3,5-XYLYL-N-METHYLCARBAMATE, ONE OF THE METABOLITES OF MEXACARBATE, IS MORE POTENT THAN THE PARENT COMPOUND AS AN INHIBITOR OF ACETYLCHOLINESTERASE IN VITRO. | |
Record name | MEXACARBATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |
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Color/Form |
WHITE CRYSTALLINE SOLID | |
CAS No. |
315-18-4 | |
Record name | MEXACARBATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3978 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mexacarbate | |
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Record name | Mexacarbate [ANSI:ISO] | |
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Record name | Mexacarbate | |
Source | EPA DSSTox | |
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Record name | Mexacarbate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | MEXACARBATE | |
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Record name | MEXACARBATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
185 °F (EPA, 1998), 85 °C | |
Record name | MEXACARBATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3978 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MEXACARBATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Zectran (Mexacarbate)?
A1: Zectran (this compound) acts primarily as an acetylcholinesterase inhibitor. [, , , , , ] It binds to the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, causing overstimulation of nerve cells and ultimately resulting in insect death.
Q2: What is the molecular formula and weight of Zectran (this compound)?
A3: The molecular formula of Zectran (this compound) is C12H18N2O3, and its molecular weight is 238.28 g/mol. [, , , ]
Q3: Is there any spectroscopic data available on Zectran (this compound)?
A4: While the provided abstracts don't delve into specific spectroscopic data, analytical methods like gas chromatography and high-performance liquid chromatography have been utilized to identify and quantify Zectran (this compound) and its metabolites. [, , , , ]
Q4: How does the formulation of Zectran (this compound) affect its stability and effectiveness?
A5: Studies show that Zectran (this compound) formulated as aqueous emulsions, oil-based solutions, wettable powders, and flowables exhibits varying levels of persistence and degradation rates in forest environments. [, , ] The choice of formulation influences the ratio of dislodgeable to penetrated residues, impacting its overall effectiveness.
Q5: Does Zectran (this compound) degrade under specific environmental conditions?
A6: Zectran (this compound) degrades under alkaline conditions and simulated sunlight. [] Its hydrolysis rate in natural waters is influenced by pH and temperature. []
Q6: Does Zectran (this compound) exhibit any catalytic properties?
A6: The research provided focuses primarily on Zectran (this compound) as an insecticide. Its catalytic properties, if any, are not explored within these studies.
Q7: Have any computational chemistry studies been conducted on Zectran (this compound)?
A7: The provided research abstracts do not mention any specific computational chemistry studies.
Q8: How does the structure of Zectran (this compound) contribute to its insecticidal activity?
A9: While specific SAR studies are not detailed in the abstracts, research on related N-methylcarbamates suggests that the presence of specific substituents on the aryl ring influences their toxicity and metabolism. [, ]
Q9: Are there specific formulation strategies employed to enhance the stability or effectiveness of Zectran (this compound)?
A10: Research indicates that the inclusion of metaldehyde in Zectran (this compound) bait formulations significantly enhances its effectiveness against snails, even under adverse weather conditions. []
Q10: What are the potential environmental impacts of using Zectran (this compound)?
A11: Studies show that aerial applications of Zectran (this compound) can impact aquatic insect populations in streams, although these effects appear temporary. [, ] Research highlights the need for buffer zones around water bodies to minimize exposure. []
Q11: How is Zectran (this compound) absorbed and distributed within insects?
A12: Studies indicate that the site of application on the insect's body influences Zectran (this compound)'s toxicity, suggesting varying rates of absorption and distribution. []
Q12: What are the major metabolic pathways of Zectran (this compound) in insects?
A12: Specific metabolic pathways within insects are not extensively detailed in the provided research.
Q13: What insect species are most susceptible to Zectran (this compound)?
A14: Research demonstrates that Zectran (this compound) effectively controls various insect pests, including spruce budworm (Choristoneura spp.), cotton bollworm (Helicoverpa zea), cabbage looper (Trichoplusia ni), and European brown garden snail (Cornu aspersum). [, , , , , , ]
Q14: How does the effectiveness of Zectran (this compound) compare to other insecticides?
A15: Field trials indicate that Zectran (this compound) exhibits comparable or superior efficacy to other insecticides like DDT, Sevin (Carbaryl), and malathion against specific insect pests. [, , , , ]
Q15: Have any instances of insect resistance to Zectran (this compound) been reported?
A15: The provided abstracts do not mention any specific cases of insect resistance to Zectran (this compound).
Q16: What is the impact of Zectran (this compound) on non-target organisms?
A17: Research indicates that Zectran (this compound) can impact non-target aquatic insects in stream ecosystems, but these effects appear to be temporary. [, ] Further studies on its effects on other non-target organisms, such as birds and mammals, are essential. []
Q17: How does the method of application influence the effectiveness of Zectran (this compound)?
A18: Research shows that the effectiveness of Zectran (this compound) varies depending on the application method, with aerial spraying and bait formulations showing promising results for controlling specific insect pests. [, , , , ]
Q18: How does Zectran (this compound) degrade in the environment?
A19: Studies demonstrate that Zectran (this compound) degrades in the environment through various pathways, including hydrolysis, biodegradation by soil microbes, and photodegradation. [, , , ]
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